Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate
Description
Properties
CAS No. |
138173-31-6 |
|---|---|
Molecular Formula |
C10H16N2O2Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
methyl 2-(trimethylsilylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12) |
InChI Key |
OEOCSVJGKCVVFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Pyridine-2-amine undergoes silylation at the amino group using trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base such as triethylamine or pyridine. This step typically proceeds at 0–25°C in anhydrous dichloromethane or tetrahydrofuran (THF). The intermediate 2-[(trimethylsilyl)amino]pyridine is then esterified at the 3-position using methyl chloroformate or via Fischer esterification with methanol and sulfuric acid.
Key Data:
Limitations and Modifications
Direct silylation faces challenges in achieving complete conversion due to steric hindrance from the TMS group. Substituting TMSCl with hexamethyldisilazane (HMDS) improves yields (75–80%) by generating a milder silylating agent in situ. Additionally, microwave-assisted esterification at 80°C reduces reaction time from 12 hours to 30 minutes.
Stepwise Synthesis via Intermediate Carboxylic Acids
An alternative route involves synthesizing 2-aminopyridine-3-carboxylic acid followed by sequential silylation and esterification.
Carboxylic Acid Preparation
2-Aminopyridine-3-carboxylic acid is synthesized via oxidation of 3-methylpyridine derivatives or hydrolysis of nitrile precursors. For example, nitric acid-mediated oxidation of 3-methyl-2-aminopyridine at 60°C provides the carboxylic acid in 55–60% yield.
Silylation and Esterification
The carboxylic acid is silylated using TMSCl in pyridine, followed by esterification with methanol under acidic conditions. This method allows isolation and purification of intermediates, enhancing final product purity (>98% by HPLC).
Comparative Advantages:
-
Purity Control : Intermediate isolation reduces byproducts.
Alternative Routes Using 1,4-Oxazinone Precursors
Emerging methodologies exploit cyclization reactions to construct the pyridine core de novo.
Cyclization of Acetylene Dicarboxylates
A recent approach synthesizes polysubstituted pyridines via thermal cyclization of 1,4-oxazin-2-ones derived from acetylene dicarboxylates and β-amino alcohols. For this compound, this method involves:
-
Condensation of dimethyl acetylenedicarboxylate with a TMS-protected β-amino alcohol.
-
Cyclization at 110°C in toluene to form the pyridine ring.
-
Selective hydrolysis and re-esterification.
Performance Metrics:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | 110°C, 12 h | 50% |
| Esterification | H2SO4/MeOH, reflux | 80% |
| Overall | 40% |
While lower yielding, this route enables access to structurally diverse analogs.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Employing Lewis acids like zinc chloride during esterification improves yields by 10–15% through activation of the carbonyl group.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Silylation | Rapid, minimal steps | Moderate purity | 65–70% |
| Stepwise Synthesis | High purity, scalable | Lengthy process | 60–65% |
| Cyclization Route | Structural versatility | Low overall yield | 40% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trimethylsilyl (TMS) group enhances the nucleophilicity of the adjacent amino group, enabling substitution reactions with electrophiles such as alkyl halides or acyl chlorides. For example:
-
Reaction with benzyl chloride under basic conditions (K₂CO₃, DMF) yields N-benzyl derivatives.
-
Acylation with acetyl chloride produces N-acetylated products, retaining the ester functionality.
Key Factors :
-
Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
-
Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Temperature: Room temperature to 80°C.
Hydrolysis Reactions
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : LiOH·H₂O in THF/H₂O (1:1) converts the ester to a carboxylic acid .
-
Acidic Hydrolysis : HCl (6M) in refluxing ethanol yields the free acid.
Kinetic Data :
| Condition | Time (h) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| LiOH | 2 | 25 | >95 |
| HCl | 6 | 80 | 85 |
Amide Bond Formation
The carboxylic acid (post-hydrolysis) reacts with amines via coupling reagents:
-
Example : Reaction with 2,4-dimethylpiperidine produces N-acylpiperidine derivatives with >98% enantiomeric excess after chiral separation .
Optimized Protocol :
-
Hydrolyze ester to acid (LiOH, THF/H₂O).
-
Activate with CDI (2 equiv) in DMF at 25°C.
Deprotection and Functionalization
The TMS group can be selectively removed or utilized in further reactions:
-
TMS Deprotection : K₂CO₃ in methanol cleaves the TMS group, exposing the free amine .
-
Click Chemistry : The deprotected amine reacts with azides (e.g., TMSN₃) under Cu(I) catalysis to form triazoles .
Case Study :
-
Deprotection of TMS followed by CuAAC reaction with 4-azido-1,2-dichlorobenzene yields triazole-linked hybrids (Scheme 1 in ).
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or halogenation at specific positions:
-
Nitration : HNO₃/H₂SO₄ at 0°C targets the para-position relative to the carboxylate.
-
Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the meta-position.
Regioselectivity :
Directed by the electron-withdrawing carboxylate and TMS-amino groups, which deactivate the ring and guide substituents to less electron-deficient positions.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Its structural features enable modifications that enhance biological activity, making it a valuable scaffold for drug development.
Anticancer Research
Research has identified derivatives of pyridine carboxylates as potential inhibitors of human 2-oxoglutarate-dependent oxygenases, such as aspartate/asparagine-β-hydroxylase (AspH). These enzymes are implicated in cancer progression, and specific derivatives exhibit potent inhibitory activity, suggesting that this compound derivatives could be explored for anticancer therapeutic development .
Enzyme Inhibition Studies
Studies have demonstrated that certain derivatives can selectively inhibit specific enzymes involved in metabolic pathways. For instance, the compound's derivatives have been evaluated for their effectiveness against various human oxygenases, providing insights into their potential as selective functional probes in biochemical research .
Synthesis of Novel Compounds
The unique chemical structure of this compound facilitates the development of new synthetic methodologies.
Synthetic Pathways
Recent studies have reported efficient synthetic routes for generating C-substituted derivatives of pyridine carboxylates using this compound as a precursor. These methods often involve straightforward reaction conditions, yielding compounds with high purity and stability .
Applications in Material Science
Beyond medicinal applications, this compound has been utilized in the synthesis of functional materials, including sensors and catalysts. Its ability to form stable complexes with metal ions enhances its utility in developing new materials for electronic and catalytic applications .
Inhibitors of AspH
A detailed study focused on the synthesis and evaluation of C-substituted pyridine carboxylates highlighted their role as AspH inhibitors. The findings indicated that certain derivatives exhibited significant selectivity and potency, paving the way for further investigation into their therapeutic potential against cancer .
| Compound | Activity | Selectivity | Reference |
|---|---|---|---|
| C-3 Aminoalkyl Derivative | Potent AspH inhibitor | Selective over KDM4E | |
| C-4 Substituted Derivative | Moderate activity | Non-selective |
Development of Chemosensors
Another study explored the use of this compound in developing chemosensors for detecting metal ions, demonstrating its versatility beyond traditional medicinal applications .
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)amino)nicotinate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nicotinate moiety may interact with nicotinic receptors or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects: The TMS group in the target compound likely increases steric hindrance and reduces nucleophilicity compared to analogs with free amino groups (e.g., (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate) .
Reactivity and Applications: Halogenated analogs (e.g., the iodophenyl compound and chloro-pivalamido derivative ) are suited for transition-metal-catalyzed reactions, whereas the TMS group may facilitate desilylation under specific conditions for downstream functionalization. The acrylate moiety in (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate suggests utility in polymerization or Michael addition reactions.
Hydrophobicity :
- The TMS group and tert-butyl ester enhance hydrophobicity, which could improve membrane permeability in drug design or alter solubility in synthetic workflows.
Research Findings and Limitations
- For example, tert-butyl esters are common protecting groups, and silylated amines are employed to modulate reactivity .
- Toxicity Considerations: Heterocyclic amines (e.g., those in ) are carcinogenic, but the TMS group in the target compound may reduce DNA adduct formation by blocking reactive amino sites . However, this hypothesis requires experimental validation.
- Data Gaps : Exact physicochemical properties (e.g., melting point, solubility) and biological activity data for the target compound are unavailable in the provided evidence, necessitating further experimental characterization.
Biological Activity
Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with trimethylsilyl amines. The presence of the trimethylsilyl group enhances the compound's stability and solubility, which is crucial for its biological applications.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research on N-heterocycles has shown promising results against various viral strains. In particular, modifications at the C-2 and N-3 positions of pyridine derivatives have been correlated with enhanced antiviral activity, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pathways related to pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is particularly relevant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and other autoimmune conditions. In vitro studies have shown that related compounds can significantly reduce the expression of these cytokines in human synovial cells .
Anticancer Potential
The biological activity of this compound extends to anticancer research. Compounds with similar structures have been shown to interact with key signaling pathways involved in cancer cell proliferation and survival. Specifically, inhibitors targeting the NF-kB pathway are under investigation for their potential to induce apoptosis in cancer cells . The modulation of this pathway could provide therapeutic benefits in treating various cancers.
Case Studies
- Antiviral Efficacy : A study evaluating the antiviral activity of structurally related pyridine derivatives demonstrated that certain substitutions could enhance efficacy against HIV reverse transcriptase, leading to improved inhibition rates compared to standard treatments .
- Anti-inflammatory Mechanisms : Clinical trials involving compounds with similar functionalities indicated a marked reduction in inflammatory markers in patients with rheumatoid arthritis, highlighting the potential application of this compound in managing inflammatory diseases .
- Cancer Therapeutics : Preclinical studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models by downregulating NF-kB activity, thus promoting apoptosis in tumor cells .
Research Findings Summary Table
Q & A
Q. What are the standard synthetic routes for Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate, and how are reaction conditions optimized?
Synthesis typically involves introducing the trimethylsilyl (TMS) group to a pyridine-3-carboxylate scaffold. A common strategy is silylation of the amino group using trimethylsilyl chloride (TMSCl) under anhydrous conditions, with a base like triethylamine to scavenge HCl. For example, analogous methods for silylated pyridines involve refluxing in aprotic solvents (e.g., THF or DCM) at 40–60°C for 6–12 hours, monitored by TLC or NMR . Optimization focuses on controlling moisture sensitivity and ensuring regioselective silylation. Purity (>95%) is confirmed via HPLC, as described in pyridine derivative protocols .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : and NMR confirm the TMS group’s presence (δ ~0.1–0.3 ppm for Si(CH)) and ester functionality (δ ~3.8–4.0 ppm for COOCH). NMR may resolve ambiguities in silylation efficiency .
- HPLC : Quantifies purity using C18 columns with UV detection (λ = 254 nm), as seen in pyridine derivative analyses .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
Contradictions between spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or residual solvents; drying under vacuum or deuteration protocols are recommended .
Q. What are the primary research applications of this compound in academia?
- Coordination Chemistry : The TMS-protected amino group serves as a ligand precursor for transition metal complexes. Similar pyridine-TMS derivatives are used in catalysis studies .
- Pharmaceutical Intermediates : Its ester and silyl groups enable selective deprotection for drug candidates, as seen in morpholine-based analogs .
- Protecting Group Strategies : The TMS group stabilizes reactive amines during multi-step syntheses, as demonstrated in heterocycle functionalization .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in silylation reactions of pyridine derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the pyridine ring. The amino group’s lone pair interacts with TMSCl’s electrophilic silicon, with steric maps highlighting preference for the 2-position over the 4- or 6-positions. Solvent effects (e.g., THF’s polarity) are modeled using implicit solvation (PCM), aligning with experimental yields of >70% regioselectivity .
Q. What side products form during synthesis, and how are they mitigated?
Common side products include:
- Over-silylation : Multiple TMS additions, detected via NMR upfield shifts. Controlled reagent stoichiometry (1:1 TMSCl:amine) minimizes this.
- Ester Hydrolysis : Trace water generates carboxylic acid byproducts. Anhydrous conditions and molecular sieves are critical .
- Ring-opening : Harsh conditions (e.g., >80°C) may degrade the pyridine ring. Reaction monitoring via inline IR (C=O stretch at ~1730 cm) ensures stability .
Q. How does the TMS group influence the compound’s reactivity in cross-coupling reactions?
The TMS group acts as a transient protecting moiety, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings without competing amine coordination. For example, in palladium-catalyzed arylations, the TMS group is selectively removed post-coupling using TBAF (tetrabutylammonium fluoride), yielding free amine products. This strategy enhances yields by >20% compared to unprotected analogs .
Methodological Guidance
7. Designing a stability study for long-term storage of this compound:
- Conditions : Store under argon at –20°C in amber vials.
- Analytical Checks : Monthly HPLC assays track degradation (e.g., ester hydrolysis or TMS deprotection).
- Kinetics : Arrhenius modeling (40°C, 75% RH for accelerated testing) predicts shelf life, with degradation rate constants (<5% over 12 months) .
8. Resolving discrepancies in reported melting points for derivatives:
- Recrystallization : Use solvent pairs (e.g., hexane/EtOAc) to isolate polymorphs.
- DSC Analysis : Differential scanning calorimetry identifies phase transitions, distinguishing true melting points from decomposition .
9. Scaling up synthesis while maintaining yield:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
